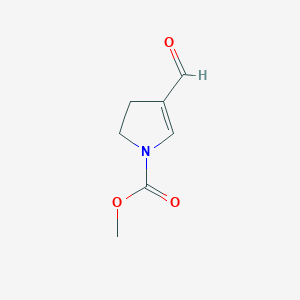![molecular formula C7H7N3O B12859684 Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
Furo[2,3-d]pyrimidine-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d]pyrimidine-2-methanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.
Preparation Methods
The synthesis of furo[2,3-d]pyrimidine-2-methanamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylsulfanyl-4-(phenacyloxy)pyrimidine-5-carbonitriles . This process typically requires specific reaction conditions, including the use of a heterogeneous catalyst such as nanostructured palladium pyrophosphate (Na2PdP2O7) . The reaction is carried out in an environmentally friendly, multistep synthetic tool and a one-pot Songoashira-heterocyclization protocol .
Chemical Reactions Analysis
Furo[2,3-d]pyrimidine-2-methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced . Major products formed from these reactions include furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Additionally, this compound has been evaluated for its antiviral properties, particularly against varicella-zoster virus (VZV) strains . In the field of biology, furo[2,3-d]pyrimidine-2-methanamine derivatives have been investigated for their cytotoxic activity against various human cancer cell lines, including fibrosarcoma, breast, and lung carcinoma .
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-2-methanamine primarily involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can effectively disrupt the signaling pathways that promote cancer cell proliferation and survival . Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine-2-methanamine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline derivatives . These compounds share a similar fused pyrimidine structure and exhibit comparable biological activities, particularly as protein kinase inhibitors . this compound is unique in its ability to form a diverse range of derivatives with varying biological properties . This versatility makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-6-9-4-5-1-2-11-7(5)10-6/h1-2,4H,3,8H2 |
InChI Key |
YHJIVTOLJBHGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC(=NC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)







![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)

